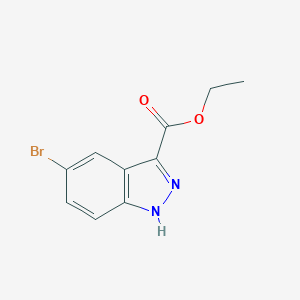

Ethyl 5-bromo-1H-indazole-3-carboxylate

Descripción

Historical Context and Significance of the Indazole Scaffold in Medicinal Chemistry

The history of indazole dates back to its first synthesis by Emil Fischer in the 19th century. ontosight.airesearchgate.net Initially of interest for its unique chemical structure, the therapeutic potential of indazole derivatives became increasingly apparent throughout the 20th century. researchgate.net A significant milestone was the development of Benzydamine, an indazole-containing compound marketed for its anti-inflammatory properties. wikipedia.org This early success spurred further investigation into the indazole scaffold, revealing its capacity to interact with a wide range of biological targets. austinpublishinggroup.com

The significance of the indazole moiety in medicinal chemistry is underscored by its presence in several FDA-approved drugs. pnrjournal.comresearchgate.net Compounds like Pazopanib and Axitinib (B1684631), used in cancer therapy, feature the indazole core, demonstrating its importance in the design of kinase inhibitors. researchgate.netnih.gov The structural rigidity of the bicyclic system, combined with its ability to participate in hydrogen bonding and other molecular interactions, makes it a "privileged scaffold"—a molecular framework that is repeatedly found in successful drugs. benthamdirect.com Its role as a bioisostere for naturally occurring structures like indole (B1671886) has further cemented its importance, allowing chemists to modulate properties like metabolic stability and target affinity. guidechem.com

Overview of Substituted Indazoles with Diverse Biological Activities

The chemical tractability of the indazole ring has enabled the synthesis of a vast library of derivatives with a broad spectrum of biological activities. nih.govnih.gov These activities are highly dependent on the nature and position of the substituents on the indazole core. nih.gov This has led to the identification of indazole-based compounds as promising agents for treating a variety of diseases, from inflammatory conditions to cancer and infectious diseases. benthamdirect.comresearchgate.net The compound at the center of this article, Ethyl 5-bromo-1H-indazole-3-carboxylate, serves as a crucial starting material for creating many of these complex, biologically active molecules. chemimpex.com The bromine atom and the ethyl carboxylate group at the 5 and 3 positions, respectively, provide reactive handles for further chemical modification, making it an invaluable tool in the synthesis of novel therapeutic agents. guidechem.comchemimpex.com

Indazole derivatives have long been recognized for their anti-inflammatory potential. researchgate.netnih.gov The mechanism of action for many of these compounds involves the inhibition of key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes. nih.govmdpi.com For instance, studies have shown that certain indazole derivatives can inhibit cyclooxygenase-2 (COX-2) in a concentration-dependent manner. nih.gov The anti-inflammatory effect may also be attributed to the modulation of pro-inflammatory cytokines and the scavenging of reactive oxygen species. nih.gov

| Compound/Derivative | Mechanism/Target | Research Finding |

| Benzydamine | NSAID | An early indazole-based drug with local anaesthetic and analgesic properties used to treat inflammatory conditions. wikipedia.org |

| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | Demonstrated a 78% inhibition of COX-2 at a concentration of 50 μM. nih.gov |

| 6-nitroindazole | Cyclooxygenase-2 (COX-2) | Showed a 68% inhibition of COX-2 at a concentration of 50 μM. nih.gov |

The application of indazole derivatives in oncology is one of the most significant areas of research. researchgate.netnih.gov Several indazole-based drugs are used clinically as anticancer agents, primarily functioning as kinase inhibitors. scribd.comrsc.org These compounds target signaling pathways that are often dysregulated in cancer cells, thereby inhibiting tumor growth, proliferation, and angiogenesis. researchgate.netnih.gov The versatility of the indazole scaffold allows for the design of inhibitors targeting various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases. nih.govresearchgate.net this compound is a key intermediate in the synthesis of many of these potent anticancer compounds. chemimpex.com

| Compound/Derivative | Target/Mechanism | Application/Finding |

| Pazopanib | Multi-kinase inhibitor (e.g., VEGFR) | FDA-approved for the treatment of renal cell carcinoma. researchgate.netnih.gov |

| Axitinib | Multi-kinase inhibitor (e.g., VEGFR) | FDA-approved for the treatment of renal cell carcinoma. researchgate.netnih.gov |

| Lonidamine | Hexokinase II inhibitor | Anticancer agent that inhibits glycolysis in tumor cells. researchgate.net |

| Entrectinib (B1684687) | Tyrosine kinase inhibitor (Trk, ROS1, ALK) | Used for the treatment of specific types of solid tumors. pnrjournal.com |

| Compound 2f (synthetic) | Induces apoptosis | Showed potent growth inhibitory activity against several cancer cell lines with IC50 values from 0.23–1.15 μM. rsc.org |

The emergence of viral diseases has highlighted the need for novel antiviral therapies, and indazole derivatives have shown promise in this area. nih.gov Researchers have designed and synthesized indazole-containing compounds that exhibit potent activity against various viruses, including influenza A and B viruses. nih.gov One strategy involves targeting essential viral components, such as the viral polymerase complex, to disrupt replication. nih.gov For example, a class of indazole compounds was designed to target the PA-PB1 interface of the influenza polymerase, with some candidates showing efficacy in low micromolar to nanomolar concentrations. nih.gov

Indazole-based compounds have demonstrated notable activity against a range of bacterial pathogens. nih.govresearchgate.net The antibacterial effects are achieved through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase. mdpi.com Both Gram-positive and Gram-negative bacteria have been shown to be susceptible to certain indazole derivatives. mdpi.comorientjchem.org The development of novel indazole-based antibacterial agents is a promising avenue for addressing the growing challenge of antibiotic resistance. researchgate.net

| Derivative Class | Target Bacteria | Research Finding |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium | Compounds showed excellent inhibitory activity against various tested microbial strains. orientjchem.org |

| 3-phenyl-1H-indazole derivatives | DNA gyrase B inhibitors | Identified as inhibitors of a key bacterial enzyme. mdpi.com |

| 2,3-diphenyl-2H-indazole derivatives | Escherichia coli, Salmonella enterica | Synthesized and tested against selected bacterial strains. mdpi.com |

Fungal infections represent a significant health concern, and indazole derivatives have emerged as a potential class of antifungal agents. nih.govnih.gov Studies have shown that certain substituted indazoles exhibit inhibitory activity against pathogenic fungi such as Candida albicans and Aspergillus niger. orientjchem.orgnih.gov The structural modifications on the indazole ring are crucial for optimizing antifungal efficacy. nih.gov For instance, some 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com

Focus on Brominated Indazole Derivatives in Chemical and Biological Research

The specific compound, this compound, is a key intermediate in the synthesis of more complex, biologically active molecules. chemimpex.com The presence of a bromine atom at the 5-position of the indazole ring is a critical feature that enhances the compound's reactivity and utility as a synthetic building block. chemimpex.com

This enhanced reactivity is particularly valuable in modern synthetic organic chemistry, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the efficient formation of new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom. This enables chemists to readily introduce a wide variety of chemical groups and build molecular complexity, which is essential for exploring structure-activity relationships (SAR) during drug development. chemimpex.com For instance, the bromine atom on the indazole core can be replaced with various aryl or amine-containing fragments to synthesize libraries of compounds that can be screened for the therapeutic activities discussed previously, such as kinase inhibition or receptor modulation. chemimpex.com Therefore, brominated indazoles like this compound are not typically therapeutic agents themselves but are crucial starting materials for the creation of novel pharmaceuticals. chemimpex.com

Interactive Data Table: Examples of Biologically Active Indazole Derivatives

| Compound Class | Specific Example | Biological Target/Activity | Reference |

| Tyrosine Kinase Inhibitor | Axitinib | VEGFR-1, -2, -3 | biotech-asia.org |

| Tyrosine Kinase Inhibitor | Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT | biotech-asia.org |

| PARP Inhibitor | 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog | PARP | nih.gov |

| Antispermatogenic Agent | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Inhibition of Spermatogenesis | nih.gov |

| MCHR1 Antagonist | 5-(pyridinon-1-yl)indazoles | MCHR1 | researchgate.net |

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 5-bromo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVWLGFTRAWGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506969 | |

| Record name | Ethyl 5-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-04-5 | |

| Record name | Ethyl 5-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-2H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of Ethyl 5 Bromo 1h Indazole 3 Carboxylate

Reactions at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring exhibits annular tautomerism, with the hydrogen atom residing on either the N1 or N2 nitrogen. The 1H-indazole tautomer is generally more thermodynamically stable. nih.gov Direct alkylation of the indazole core typically results in a mixture of N1- and N2-substituted products, presenting a significant synthetic challenge. nih.govwikipedia.org Consequently, developing methods to achieve high regioselectivity is crucial for the efficient synthesis of specific isomers.

Significant research has been dedicated to controlling the site of N-alkylation on the 5-bromo-1H-indazole-3-carboxylate scaffold. By carefully selecting reagents and reaction conditions, it is possible to selectively functionalize either the N1 or N2 position with high efficiency.

High selectivity for the N1 position can be achieved through specific base-solvent combinations that favor a chelation-controlled mechanism. One of the most effective methods involves the use of cesium carbonate (Cs₂CO₃) as the base in dioxane as the solvent. When methyl 5-bromo-1H-indazole-3-carboxylate is treated with various alkyl tosylates in the presence of cesium carbonate at 90 °C, the corresponding N1-alkylated products are formed in excellent yields, often exceeding 90%. nih.gov

Another established protocol for achieving N1 selectivity utilizes sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). beilstein-journals.orgorganic-chemistry.org This system has proven effective for a range of substituted indazoles, providing a high degree of N1 regioselectivity. beilstein-journals.orgnih.gov For instance, conventional alkylation of mthis compound with isopropyl iodide using NaH in dimethylformamide (DMF) yields a mixture of N1 (38%) and N2 (46%) products, highlighting the poor selectivity under those specific conditions. nih.govwikipedia.org However, the choice of THF as the solvent with NaH dramatically shifts the selectivity in favor of the N1 isomer. beilstein-journals.org

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield of N1-Isomer (%) | Reference |

|---|---|---|---|---|---|

| Alkyl Tosylates | Cs₂CO₃ | Dioxane | 90 | 90–98 | nih.gov |

| Alkyl Bromide | NaH | THF | 50 | >99 (selectivity) | organic-chemistry.org |

Selective alkylation at the N2 position is often accomplished using the Mitsunobu reaction. nih.gov This reaction involves treating mthis compound with an alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. This method consistently produces the N2-alkylated indazoles in high yields (90–97%). nih.gov The reaction proceeds under mild conditions, typically starting at 0 °C and warming to 50 °C in a solvent like THF. nih.govnih.gov This approach is highly versatile, accommodating a wide variety of primary and secondary alcohols. wikipedia.org

Another strategy for achieving high N2 selectivity involves using alkyl 2,2,2-trichloroacetimidates as alkylating agents under acidic conditions, promoted by trifluoromethanesulfonic acid or copper(II) triflate. ias.ac.in This method has been shown to be effective for a diverse range of indazoles, affording the N2-alkylated products with no observable N1-isomer formation. ias.ac.in

| Reaction Type | Reagents | Solvent | Temperature (°C) | Yield of N2-Isomer (%) | Reference |

|---|---|---|---|---|---|

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD | THF | 0 to 50 | 90–97 | nih.gov |

| Acid-Promoted Alkylation | Alkyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)₂ | Not specified | Not specified | Excellent | ias.ac.in |

The outcome of N-alkylation is highly dependent on the interplay between the base, solvent, and alkylating agent.

Presence of Cesium: The use of cesium carbonate is a key factor in directing alkylation to the N1 position. The large cesium cation is believed to play a crucial role in the chelation mechanism that governs this selectivity. nih.gov In a study comparing various solvents, dioxane was found to give a superior yield (96%) for N1-alkylation in the presence of Cs₂CO₃ at 90 °C, a surprising result given that no reaction was observed in dioxane at room temperature. wikipedia.org This suggests that the solubility and activity of the cesium salt are significantly enhanced at higher temperatures. wikipedia.org

Use of Alcohols: Alcohols are versatile precursors for alkyl groups. They can be converted into alkyl tosylates, which are then used in cesium carbonate-mediated reactions to yield N1-substituted indazoles. nih.gov Alternatively, the same alcohols can be used directly in a Mitsunobu reaction to produce N2-substituted indazoles with high selectivity. nih.gov This dual reactivity allows for controlled access to either regioisomer from a common starting material simply by changing the reaction conditions. nih.gov

Computational studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights into the mechanisms governing regioselectivity.

Chelation Mechanism: For the highly selective N1-alkylation observed with cesium carbonate, a chelation mechanism has been proposed. nih.gov Following deprotonation of the indazole N-H, the cesium cation (Cs⁺) is coordinated by both the N2 nitrogen and the carbonyl oxygen of the ester group at the C3 position. nih.gov This forms a stable, six-membered ring-like intermediate where the metal cation acts as a bidentate ligand. This chelation effectively blocks the N2 position, directing the incoming electrophile (alkylating agent) to attack the more accessible N1 position. nih.gov A similar chelation control mechanism involving the sodium cation (Na⁺) has been postulated for reactions using NaH in THF. nih.gov

Non-Covalent Interactions: In the case of N2-selectivity under Mitsunobu conditions, it is suggested that other non-covalent interactions are the driving force behind the observed regioselectivity. nih.gov It is hypothesized that the phosphine (B1218219) intermediate formed during the Mitsunobu reaction could provide a form of chelation control that directs the alkylation specifically to the N2 atom. wikipedia.org

Regioselective N-Alkylation Studies

Reactions Involving the Bromine Substituent

The bromine atom at the C5 position of the indazole ring is a valuable handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, replacing the bromine atom with various aryl, heteroaryl, vinyl, or amino groups.

Suzuki Coupling: The Suzuki cross-coupling reaction is widely used to functionalize 5-bromoindazoles. This reaction couples the bromoindazole with an organoboron reagent, such as an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. For example, 5-bromo-1-ethyl-1H-indazole has been successfully coupled with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in dimethoxyethane, affording the coupled products in good yields. nih.gov Similarly, 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide undergoes Suzuki coupling with various aryl boronic acids to produce 3,5-disubstituted indazoles. ias.ac.in

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.org 5-Bromoindazoles have been shown to be effective substrates for this transformation. Using a palladium catalyst system based on the RuPhos ligand and LiHMDS as the base, 5-bromoindazoles can be efficiently coupled with a range of secondary aromatic and aliphatic amines. nih.gov For the coupling with primary amines, a system using the BrettPhos precatalyst is often preferred and provides high yields. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This method has been applied to synthesize 3-vinylindazoles from 3-bromoindazoles. beilstein-journals.org The principles are directly applicable to 5-bromoindazoles, allowing for the introduction of vinyl substituents at the C5 position, which can serve as versatile intermediates for further transformations.

Reactions at the Carboxylate Group

The ethyl ester at the 3-position is another key site for functionalization, allowing for hydrolysis to the corresponding carboxylic acid or conversion to amides.

The ethyl ester can be readily hydrolyzed to 5-bromo-1H-indazole-3-carboxylic acid under basic conditions, typically using an alkali hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent. guidechem.com This carboxylic acid is a crucial intermediate for further derivatization, such as amidation. guidechem.comrsc.org The hydrolysis is a fundamental step in many synthetic routes that require a free carboxylic acid for subsequent coupling reactions. guidechem.com

Table 2: Transformation of the Ester to Carboxylic Acid

| Starting Material | Reagents | Product | Reference |

| This compound | Alkali (e.g., NaOH) | 5-bromo-1H-indazole-3-carboxylic acid | guidechem.com |

While the ethyl ester can be directly converted to an amide (ammonolysis), a more common and efficient route involves a two-step process: hydrolysis to the carboxylic acid followed by amide bond formation. The resulting 5-bromo-1H-indazole-3-carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents. rsc.orgderpharmachemica.com Common coupling agents include HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or a combination of HOBT (Hydroxybenzotriazole) and EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). rsc.orgderpharmachemica.com This method allows for the synthesis of a large variety of N-substituted 5-bromo-1H-indazole-3-carboxamides. derpharmachemica.com

Table 3: Amide Synthesis from the Corresponding Carboxylic Acid

| Carboxylic Acid | Amine | Coupling Reagents | Product | Reference |

| 1-butyl-1H-indazole-3-carboxylic acid | Commercial amines | HATU, DIPEA | N-substituted 1-butyl-1H-indazole-3-carboxamides | rsc.org |

| 1H-Indazole-3-carboxylic acid | Substituted aryl/aliphatic amines | HOBT, EDC·HCl, TEA | N-substituted 1H-indazole-3-carboxamides | derpharmachemica.com |

Other Functional Group Transformations

Beyond the bromine and carboxylate groups, the indazole ring itself can undergo other transformations. A significant reaction is the protection of the N-H group. The acidic proton on the indazole nitrogen can interfere with certain reactions or lead to undesired side products. Therefore, it is often protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the indazole with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This protection strategy allows for selective reactions at other positions of the molecule, and the Boc group can be readily removed under acidic conditions when no longer needed. nih.gov

Cyclization Reactions

The indazole-3-carboxylate scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those with pharmaceutical relevance like pyrazolo[1,5-a]quinazolines. researchgate.netnih.gov These reactions typically involve an initial modification of the N-H group of the pyrazole (B372694) ring, followed by an intramolecular cyclization that engages the ester at the C-3 position.

The process often begins with the N-alkylation of the indazole ring. nih.govnih.gov By selecting an alkylating agent that contains a second reactive group, a subsequent intramolecular cyclization can be orchestrated. For instance, alkylation with a reagent containing a nucleophilic group (like an amine) or a group that can be converted into one can lead to the formation of a new ring fused to the indazole core.

A common strategy involves the reaction of indazole precursors with molecules that can build the quinazoline (B50416) ring. For example, derivatives of 2-hydrazinobenzoic acid can react with various carbon synthons to form an indazole ring, which then cyclizes to the pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold. nih.gov While not starting directly from this compound, this illustrates a key cyclization pathway for the indazole-3-carboxylate system. The ester group at C-3 and the N-H at position 1 are perfectly positioned for condensation with suitable binucleophiles or for intramolecular cyclization after N-functionalization, leading to the formation of novel polycyclic architectures. nih.govbiolmolchem.com

The synthesis of pyrazolo[1,5-a]quinazolines often leverages the reactivity of the N1 position and the C3-ester. The general approach involves N1-alkylation with a reactant containing an ortho-aminoaryl moiety, which can then undergo intramolecular cyclization.

| Reactant Type | Reaction Conditions | Resulting Fused System |

| 2-aminobenzylamine | Heat, Acid/Base catalysis | Dihydropyrazolo[1,5-a]quinazoline |

| Ethyl 2-aminobenzoate | Strong base (e.g., NaH), Heat | Pyrazolo[1,5-a]quinazolin-one |

| 2-amino-benzonitrile | Lewis acid catalysis | Aminopyrazolo[1,5-a]quinazoline |

This table represents plausible cyclization pathways based on the known reactivity of the indazole-3-carboxylate scaffold.

Oxidation Reactions

The oxidation of the indazole ring system can proceed through several pathways, although specific studies on this compound are not extensively documented in the reviewed literature. Based on the general chemistry of N-heterocycles, potential oxidation reactions can be hypothesized.

One possible transformation is the oxidation of the pyrazole nitrogen atoms to form N-oxides. This is a common reaction for nitrogen-containing heterocycles and can be achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of either the N-1 or N-2 oxide would significantly alter the electronic properties and steric environment of the molecule, providing a route to novel derivatives.

Another potential oxidation pathway involves the aromatic benzene (B151609) portion of the indazole ring. Under harsh oxidative conditions, using reagents like potassium permanganate (B83412) or chromic acid, the benzene ring could be cleaved. However, such reactions are typically low-yielding and lack selectivity, often leading to a complex mixture of degradation products. A more controlled oxidation is the aromatization of partially saturated indazole systems. For instance, tetrahydro-benzo[g]indazoles can be aromatized using reagents like iodine in DMSO, which represents a dehydrogenative oxidation process. researchgate.net

| Oxidizing Agent | Potential Product | Comments |

| m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | Formation of N-1 or N-2 oxide is possible. |

| Hydrogen Peroxide / Acetic Acid | This compound N-oxide | A common reagent system for N-oxidation. |

| Potassium Permanganate (KMnO4) | Ring-opened products (e.g., pyridine (B92270) dicarboxylic acids) | Typically requires harsh conditions and leads to degradation. |

| Iodine in DMSO | Not directly applicable | Used for aromatization of reduced indazole systems. researchgate.net |

This table outlines hypothetical oxidation reactions for the indazole scaffold, as direct experimental data for the title compound is limited.

Halogenation of the Indazole Ring

Further halogenation of this compound provides a direct method for introducing additional functional handles onto the aromatic core. chim.it Since the C-3 and C-5 positions are already substituted, subsequent halogenation will occur on the remaining available positions of the benzene ring (C-4, C-6, or C-7) via electrophilic aromatic substitution.

Common halogenating agents for such transformations include N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) for bromination and iodination, respectively, often in the presence of an acid catalyst. chim.it The reaction of N-bromosuccinimide with indazole derivatives has been shown to result in bromination on the benzene portion of the molecule. researchgate.net The precise location of the new halogen will depend on a sensitive balance of steric and electronic factors, and a mixture of isomers (e.g., 4,5-dibromo and 5,7-dibromo derivatives) may be formed.

| Halogenating Agent | Reaction Conditions | Potential Product(s) |

| N-Bromosuccinimide (NBS) | Acetonitrile, reflux | Ethyl 4,5-dibromo- or 5,7-dibromo-1H-indazole-3-carboxylate |

| N-Iodosuccinimide (NIS) | DMF or CH2Cl2, base (e.g., KOH) | Ethyl 5-bromo-4-iodo- or 5-bromo-7-iodo-1H-indazole-3-carboxylate |

| Bromine (Br2) | Acetic Acid | Ethyl 4,5-dibromo- or 5,7-dibromo-1H-indazole-3-carboxylate |

| Iodine Monochloride (ICl) | Dichloromethane, reflux | Ethyl 5-bromo-4-iodo- or 5-bromo-7-iodo-1H-indazole-3-carboxylate |

This table summarizes potential outcomes for the further halogenation of the title compound based on established reactivity patterns of indazoles.

Medicinal Chemistry and Biological Activity of Ethyl 5 Bromo 1h Indazole 3 Carboxylate and Its Analogues

Role as a Building Block in Pharmaceutical Compounds Synthesis

Ethyl 5-bromo-1H-indazole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. The indazole scaffold, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. The specific structure of this compound, featuring a reactive bromine atom at the C5 position and an ethyl ester group at the C3 position, makes it an ideal starting material for creating more complex molecules with tailored pharmacological properties.

This compound is extensively utilized as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. researchgate.net Its ability to act as a scaffold allows for diverse chemical modifications, enabling the exploration of a wide range of pharmacological profiles. researchgate.net For instance, the bromine atom at the C5 position is particularly useful for introducing further complexity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with various aryl or heteroaryl boronic acids. This flexibility is essential for generating libraries of compounds for drug discovery programs. Halogenated indazoles are generally valuable as building blocks for drugs, dyes, and functional materials, with bromination being a flexible strategy for post-group-transformation. nih.gov

The indazole-3-carboxylic acid moiety, which can be derived from the ethyl ester, is an important intermediate for introducing the indazole group into drug molecules. nih.gov While the chemical reactivity at the 3-position of indazole is less than that of its bioisostere, indole (B1671886), introducing a functional group like a carboxylate provides a handle for various chemical transformations. nih.gov This strategic functionalization is key to synthesizing a multitude of biologically active indazole derivatives.

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

The biological activity of indazole derivatives is profoundly influenced by the nature, position, and stereochemistry of substituents on the indazole core. Structure-Activity Relationship (SAR) studies are therefore critical in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

SAR studies have demonstrated that modifications at various positions of the indazole ring can dramatically alter the biological activity. The size, nature, and position of these substituents are key determinants of the compound's efficacy. researchgate.net For example, in a series of indazole-based thiadiazole hybrids, the inhibitory potential against enzymes like thymidine (B127349) phosphorylase and α-glucosidase was found to be dependent on these factors. researchgate.net

Specific substitutions can lead to enhanced potency. The introduction of fluorine atoms, for instance, has been shown to enhance biological activity in certain contexts. researchgate.net In one study, a derivative with a 3-fluoro substituent displayed significant activity against the MCF-7 cancer cell line. researchgate.net Similarly, the presence of a 2,6-difluoro-3-methoxyphenyl group in one series of indazole derivatives led to potent enzymatic and antiproliferative activities. nih.gov Conversely, introducing larger substituents on the para-position of an aryl ring attached to the indazole can improve degradation efficacy. nih.gov The strategic placement of hydrophobic groups, such as a substituted phenyl at the C3 position, and hydrophilic groups at other positions like C6, is a common strategy to modulate activity.

Below is a table summarizing the influence of different substituents on the biological activity of selected indazole derivatives.

| Compound/Derivative | Substituent(s) | Target/Activity | Observed Effect |

| Indazole Derivative 6i | 3-fluoro | MCF-7 cell line | IC50 value of 3.26 ± 0.04 mM |

| Indazole Derivative 6g | 4-nitro | HeLa cell line | IC50 value of 3.25 ± 0.07 mM |

| Indazole Derivative 100 | 2,6-difluoro-3-methoxyphenyl | FGFR1/FGFR2 Kinases | Potent enzymatic and antiproliferative activity |

| Indazole-pyrimidine derivative | Hydrophobic groups (alkyl/halogen) | VEGFR-2 | Decrease in potency |

| Indazole-pyrimidine derivative | Amide/Sulfonamide groups | VEGFR-2 | Enhanced activity |

This table is for illustrative purposes and represents findings from various studies.

The bromine atom at the C5 position and the ethyl carboxylate group at the C3 position of the parent molecule are not merely synthetic handles but also play significant roles in molecular recognition and interaction with biological targets. The bromine substitution is known to enhance the reactivity of the molecule, which can be a factor in covalent interactions or in modulating the electronic properties of the aromatic system. researchgate.net Bromoaryl compounds are of great interest in the synthesis of pharmaceutical intermediates. nih.gov

While direct interaction data for the ethyl ester is specific to each target, ester groups in drug molecules can participate in hydrogen bonding or be hydrolyzed in vivo to the corresponding carboxylic acid, which can then form stronger ionic interactions or hydrogen bonds with target proteins. The transformation of the ester into a carbohydrazide (B1668358) moiety at the C3 position has been shown to be crucial for strong inhibitory activity against the IDO1 enzyme. nih.gov The ester group itself can be subjected to bromination, which proceeds with good yields and excellent selectivity, offering another avenue for derivatization. nih.gov

A predominant mechanism by which many indazole-based compounds exert their biological effects is through the inhibition of protein kinases. The indazole scaffold is recognized as an excellent "hinge-binding fragment". acs.org The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain and is crucial for the binding of ATP.

The nitrogen atoms of the indazole's pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, forming key interactions with the backbone amide and carbonyl groups of the amino acid residues in the hinge region. nih.gov For example, docking studies have shown that 3-aminoindazole derivatives can form three hydrogen bonds with the hinge residues (Ala564 and Glu562) of the ATP binding site of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov Similarly, certain indazole derivatives bind to the hinge residues Glu211 and Ala213 of Aurora kinase A. nih.gov This bidentate hydrogen-bonding pattern mimics the interaction of the adenine (B156593) portion of ATP, allowing these compounds to act as competitive inhibitors. jst.go.jp The ability of the indazole core to anchor a molecule in the hinge region is a foundational element of its utility in designing potent and selective kinase inhibitors. mdpi.com

Mechanism of Action of Indazole Derivatives

The therapeutic potential of indazole derivatives stems from their ability to modulate the function of various biological macromolecules, most notably through enzyme inhibition.

Indazole derivatives have been identified as potent inhibitors of a wide range of enzymes, which is central to their application in treating diseases like cancer and neurodegenerative disorders.

Protein Kinase Inhibition: A major focus of research has been on indazole derivatives as inhibitors of protein kinases. By binding to the ATP pocket in the kinase domain, they prevent the phosphorylation of substrate proteins, thereby interrupting signaling pathways that are often dysregulated in diseases such as cancer. nih.gov Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor that blocks the activity of Vascular Endothelial Growth Factor Receptors (VEGFR). wikipedia.org Other indazoles have been developed as potent inhibitors of Akt (Protein Kinase B), Aurora kinases, and FGFR1. nih.govscite.ai The indazole core typically serves as the hinge-binding anchor, while substituents are modified to achieve selectivity and potency against specific kinases. nih.gov

Other Enzyme Targets: Beyond protein kinases, indazole-based compounds inhibit other classes of enzymes. They have been developed as inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target for novel antibacterial agents. nih.gov Guided by structure-based drug design, indazole derivatives have been discovered with excellent enzymatic and antibacterial activity. nih.gov Additionally, certain C5- and C6-substituted indazole derivatives have been shown to be potent, submicromolar inhibitors of human monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters, making them of interest for treating neuropsychiatric and neurodegenerative disorders. researchgate.net Other targets include nitric oxide synthase (NOS), where 7-nitroindazole (B13768) is a known inhibitor, and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govaustinpublishinggroup.com

The mechanism of inhibition is often competitive, with the indazole derivative competing with the enzyme's natural substrate (like ATP for kinases). researchgate.net The specific interactions, as dictated by the SAR, determine the affinity and selectivity of the inhibition.

| Derivative Class | Enzyme Target | Mechanism/Binding Interaction | Therapeutic Area |

| 3-Aminoindazoles | FGFR1 | Competitive ATP binding, H-bonds with hinge residues Ala564 & Glu562 | Cancer |

| Pyridine-based indazoles | Akt (Protein Kinase B) | Bidentate hinge binder | Cancer |

| Various indazoles | Aurora Kinases | H-bonds with hinge residues Glu211 & Ala213 | Cancer |

| Substituted Indazoles | DNA Gyrase B (GyrB) | Binds to ATPase pocket | Antibacterial |

| C5-substituted indazoles | Monoamine Oxidase B (MAO-B) | Competitive inhibition | Neurodegenerative Disorders |

| 3-Carbohydrazide indazoles | IDO1 | Inhibition | Cancer |

This table provides examples of enzyme inhibition by various indazole derivatives.

Receptor Modulation

The therapeutic effects of this compound analogues are often rooted in their ability to modulate the activity of specific biological receptors and enzymes. A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. nih.gov

Derivatives of the indazole scaffold have been identified as potent inhibitors of various kinases, including:

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is linked to the development of several cancers. Certain 1H-indazole derivatives have shown inhibitory activity against FGFR1-3. nih.govmdpi.comnih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs): As key mediators of angiogenesis, VEGFRs are a major target in cancer therapy. Indazole-pyrimidine-based derivatives have been developed as effective VEGFR-2 inhibitors. nih.gov

Mitogen-activated protein kinase 1 (MAPK1): This kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in cancer. Molecular docking studies suggest that indazole-sulfonamide compounds have a strong binding affinity for the MAPK1 active site. mdpi.com

Beyond kinase inhibition, some 5-bromo-indazole-3-carboxamide analogues have been identified as synthetic cannabinoid receptor agonists (SCRAs), demonstrating the scaffold's ability to interact with G-protein coupled receptors. nih.gov This interaction highlights the diverse receptor modulation capabilities of this class of compounds.

Induction of Apoptosis and Disruption of Signaling Pathways in Cancer Cells

A significant component of the anticancer activity of this compound analogues is their capacity to induce programmed cell death, or apoptosis, in malignant cells. rsc.org This is achieved through the modulation of key signaling pathways that control cell survival and proliferation.

One well-documented mechanism involves the regulation of the Bcl-2 family of proteins, which are central controllers of the mitochondrial apoptotic pathway. Studies have shown that certain indazole derivatives can dose-dependently promote apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of effector caspases, such as cleaved caspase-3, which execute the final stages of apoptosis. rsc.org Some analogues have also been shown to activate the apical caspase-9, indicating a direct initiation of the intrinsic apoptotic pathway. nih.gov

Furthermore, these compounds can disrupt critical cancer-related signaling pathways. For instance, an indazole derivative, compound 6o, was found to affect apoptosis by potentially inhibiting Bcl-2 family members and interfering with the p53/MDM2 pathway. nih.gov Other studies have shown that treatment with indazole analogues can lead to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, further pushing cancer cells toward apoptosis. rsc.org Some indole derivatives, structurally related to indazoles, have been shown to block the cell cycle in the G2/M phase, preventing cancer cell division. nih.gov

Anticancer Potential and Related Therapeutic Applications

The indazole scaffold is a cornerstone in the development of modern anticancer drugs, with several indazole-based agents, such as Axitinib (B1684631) and Pazopanib, already approved for clinical use. ingentaconnect.comnih.govrsc.org The potential of this compound and its analogues as anticancer agents stems from their ability to inhibit tumor growth, halt cell proliferation, and induce apoptosis across a range of cancer types. ingentaconnect.com

Activity against Specific Cancer Cell Lines (e.g., K562, A549, PC-3, HepG-2)

The in vitro antiproliferative activity of indazole derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of efficacy. Specific analogues have shown promising inhibitory effects against chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cells. nih.gov

For example, a study of 1H-indazole-3-amine derivatives identified a compound (6o) with a potent inhibitory effect against the K562 cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov Notably, this compound exhibited high selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293). nih.gov Another study reported an indole derivative (10b) with exceptionally high potency against both A549 and K562 cells, with IC50 values of 12.0 nM and 10 nM, respectively. nih.gov

The table below summarizes the reported anticancer activities of various indazole analogues against the specified cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1H-indazole-3-amine derivative (6o) | K562 | 5.15 | nih.gov |

| 1H-indazole-3-amine derivative (6o) | A549 | >10 | nih.gov |

| 1H-indazole-3-amine derivative (6o) | PC-3 | >10 | nih.gov |

| 1H-indazole-3-amine derivative (6o) | HepG-2 | >10 | nih.gov |

| Indazole derivative (2f) | 4T1 (Breast) | 0.23 | rsc.org |

| Indole derivative (10b) | A549 | 0.012 | nih.gov |

| Indole derivative (10b) | K562 | 0.010 | nih.gov |

Combination Therapies and Efficacy Enhancement

To improve therapeutic outcomes and overcome drug resistance, indazole derivatives are being explored in combination with other anticancer agents. The rationale is that targeting multiple signaling pathways simultaneously can lead to a synergistic effect and reduce the likelihood of resistance.

A notable example is the fibroblast growth factor receptor inhibitor LY2874455, an indazole derivative investigated in clinical trials for acute myeloid leukemia. This compound has been studied in combination with merestinib, a c-Met inhibitor, to assess the potential benefits of dual pathway inhibition. rsc.orgnih.gov Furthermore, introducing specific chemical moieties, such as a piperazine (B1678402) group, onto the indazole scaffold has been shown to enhance solubility and oral bioavailability, which can lead to improved efficacy. nih.gov

Resistance Mechanisms

The development of drug resistance is a significant challenge in cancer chemotherapy, often leading to treatment failure and tumor relapse. nih.govnih.gov A primary motivation for developing novel anticancer agents like indazole derivatives is to circumvent existing resistance mechanisms or to provide therapeutic options for resistant tumors. nih.gov

Some indazole analogues may be effective against cancer cells that have developed resistance to other treatments. For instance, the cancericidal effect of 3-m-bromoacetylamino benzoic acid ethyl ester was not affected by Multiple Drug Resistance (MDR), indicating its potential utility in treating MDR-positive tumors. nih.gov The diverse mechanisms of action of indazole compounds, such as the inhibition of glycolysis by lonidamine, offer alternative therapeutic strategies that may be effective even when resistance to other drugs has developed. researchgate.net

Other Potential Therapeutic Applications

The biological activity of the indazole scaffold extends beyond oncology. Various derivatives have demonstrated potential in treating a wide range of other conditions. nih.govresearchgate.net The versatility of this chemical structure has made it a focal point for drug discovery in multiple therapeutic areas. mdpi.comeurekaselect.com

Research has highlighted the following potential applications for indazole-containing compounds:

Anti-inflammatory: Indazole derivatives have shown promise as anti-inflammatory agents, partly through the inhibition of targets like COX-2. researchgate.neteurekaselect.com

Neuroprotection: Certain analogues are being investigated for their role in treating neurodegenerative diseases. nih.goveurekaselect.com

Antimicrobial: The indazole nucleus is found in compounds with significant antibacterial and antifungal properties. researchgate.neteurekaselect.com

Metabolic Diseases: Indazole derivatives have been explored for the treatment of conditions like diabetes and obesity. nih.goveurekaselect.com

Anti-osteoporosis: Some studies have indicated the potential for this class of compounds in treating osteoporosis. nih.gov

Neuroprotection

Indazole derivatives have demonstrated significant promise in the field of neurology. chemimpex.com These compounds are investigated for their potential to act on the central nervous system, with studies exploring their roles in neurodegenerative disorders. nih.gov The core indazole structure is a versatile scaffold, allowing for chemical modifications that can lead to compounds with potential neuroprotective properties. While direct studies on this compound for neuroprotection are not extensively detailed in the provided context, the broader class of indazole derivatives is recognized for its potential in developing novel treatments for neurological conditions. chemimpex.com

Anti-inflammatory Applications

This compound is utilized as a key intermediate in the synthesis of anti-inflammatory drugs. chemimpex.com The indazole core is a feature in various compounds developed for their anti-inflammatory and analgesic effects. nih.gov The development of novel indazole derivatives continues to be an active area of research for identifying new therapeutic agents to treat a range of inflammatory conditions. nih.govnih.gov

Antispermatogenic Activity

A specific class of indazole analogues, 1-halobenzyl-1H-indazole-3-carboxylic acids, has been identified as a new group of antispermatogenic agents. nih.gov Studies on these compounds have demonstrated a significant effect on testicular weight and the inhibition of spermatogenesis. nih.gov Histological examination in rats treated with these active derivatives revealed disorganization of the seminiferous tubules, characterized by the lesion and loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared unaffected. nih.gov Certain derivatives, such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, showed particularly potent activity. nih.gov

| Activity | Indazole Analogue Class | Key Findings | Reference |

|---|---|---|---|

| Neuroprotection | Indazole Derivatives | Recognized for potential in developing novel therapeutic agents for neurological conditions. | chemimpex.com |

| Anti-inflammatory | This compound | Serves as a key intermediate in the synthesis of anti-inflammatory pharmaceuticals. | chemimpex.com |

| Antispermatogenic | 1-Halobenzyl-1H-indazole-3-carboxylic acids | Inhibit spermatogenesis by causing lesion and loss of spermatocytes and spermatids. | nih.gov |

Case Studies of Biologically Active Indazole Analogues

The structural versatility of the indazole ring is showcased in several clinically significant drugs, each targeting distinct biological pathways.

Pazopanib (Tyrosine Kinase Inhibitor)

Pazopanib is a potent, orally bioavailable multitargeted tyrosine kinase inhibitor (TKI) featuring an indazole moiety. nih.govnih.gov It is a second-generation TKI that targets key receptors involved in angiogenesis, the process of forming new blood vessels, which is crucial for tumor progression. nih.govresearchgate.net

Mechanism of Action : Pazopanib inhibits the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β), and the stem cell factor receptor (c-Kit). nih.govnih.gov By blocking these signaling pathways, Pazopanib effectively inhibits tumor angiogenesis. researchgate.net

Therapeutic Use : It has shown significant antitumor activity and is approved for the treatment of advanced renal cell carcinoma (RCC) and other solid tumors. nih.govcancernetwork.comresearchgate.net

Danicopan (Complement Factor D Inhibitor)

Danicopan is a first-in-class, oral, small-molecule inhibitor of complement factor D, a critical enzyme in the alternative pathway (AP) of the complement system. nih.govbjh.be

Mechanism of Action : Factor D is a serine protease that cleaves Factor B, leading to the formation of the AP C3 convertase. researchgate.net By inhibiting Factor D, Danicopan blocks the initiation and amplification of the alternative complement cascade. researchgate.nethaematologica.org This mechanism is designed to control intravascular hemolysis (IVH) and prevent C3-mediated extravascular hemolysis (EVH). bjh.behaematologica.org

Therapeutic Use : Danicopan is developed for the treatment of paroxysmal nocturnal hemoglobinuria (PNH), a rare blood disorder characterized by complement-mediated destruction of red blood cells. nih.govbjh.beaamds.org

CPI-637 (CBP and E1A Binding Protein Inhibitor)

CPI-637 is a selective and cell-active inhibitor of the bromodomains of two highly homologous transcriptional coactivators: cyclic-AMP response element binding protein (CBP) and adenoviral E1A-binding protein of 300 kDa (EP300). researchgate.netnih.gov

Mechanism of Action : CBP and EP300 are involved in numerous cellular pathways relevant to oncology. nih.gov CPI-637 targets the bromodomains of these proteins, which are responsible for recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription. nih.gov It demonstrates potent biochemical activity with IC50 values of 30 nM for CBP and 51 nM for EP300. caymanchem.comselleckchem.com The compound also inhibits the expression of the MYC oncogene in AMO-1 cells with an EC50 of 0.60 μM. nih.govselleckchem.com

Selectivity : CPI-637 is highly selective for CBP/EP300 over the BET family of bromodomains (IC50s >10 μM), although it does show some activity against BRD9 (IC50 = 0.73 μM). caymanchem.comselleckchem.com

| Compound | Target | Mechanism of Action | Therapeutic Area | Reference |

|---|---|---|---|---|

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | Inhibits tyrosine kinase activity, leading to antiangiogenic effects. | Oncology (Renal Cell Carcinoma) | nih.govnih.gov |

| Danicopan | Complement Factor D | Inhibits the alternative complement pathway to control hemolysis. | Hematology (PNH) | nih.govbjh.be |

| CPI-637 | CBP/EP300 Bromodomains | Inhibits bromodomain-containing transcriptional coactivators. | Oncology | researchgate.netnih.govselleckchem.com |

Compound Reference Table

| Compound Name |

|---|

| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid |

| 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid |

| CPI-637 |

| Danicopan |

| This compound |

| Pazopanib |

Niraparib (B1663559) (PARP1/PARP2 Inhibitor)

Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, with IC50 values of 3.8 nM and 2.1 nM, respectively. nih.gov These enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, niraparib leads to an accumulation of DNA damage, which in cancer cells with deficiencies in other DNA repair pathways (like BRCA mutations), results in cell death. nih.gov This mechanism of action, known as synthetic lethality, is the foundation of its therapeutic effect.

Approved by the FDA in 2017, niraparib is utilized as a maintenance treatment for adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy. nih.govacs.org The chemical synthesis of niraparib has been approached through various routes, with medicinal chemistry routes involving multiple steps to construct the core indazole structure and introduce the necessary functional groups. acs.org

| Compound | Target | IC50 |

| Niraparib | PARP1 | 3.8 nM |

| PARP2 | 2.1 nM |

Entrectinib (B1684687) (ALK Inhibitor)

Entrectinib is a selective tyrosine kinase inhibitor that targets tropomyosin receptor kinases (TRK) A, B, and C, C-ros oncogene 1 (ROS1), and anaplastic lymphoma kinase (ALK). wikipedia.org It is a potent inhibitor of these kinases, demonstrating significant activity at low nanomolar concentrations. wikipedia.orgnih.gov The drug is indicated for the treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. wikipedia.orgnih.gov

A key feature of entrectinib is its ability to cross the blood-brain barrier, making it effective against primary and metastatic brain diseases. nih.gov Its development represents a shift towards treating cancers based on their genetic features rather than their location in the body. nih.gov The chemical structure of entrectinib features a 3-aminoindazole core, which is crucial for its inhibitory activity. researchgate.net

| Compound | Target | IC50 |

| Entrectinib | TRKA | 7 nM |

| TRKB | 5 nM | |

| TRKC | 3 nM | |

| ROS1 | 7 nM | |

| ALK | 12 nM |

Linifanib (B1684607) (Multi-targeted ATP-competitive Tyrosine Kinase Inhibitor)

Linifanib (ABT-869) is a multi-targeted, ATP-competitive tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. medchemexpress.comselleckchem.com It demonstrates potent inhibition of KDR, FLT1, PDGFRβ, and FLT3 with IC50 values of 4 nM, 3 nM, 66 nM, and 4 nM, respectively. medchemexpress.com By inhibiting these receptor tyrosine kinases, linifanib can suppress tumor growth and angiogenesis. drugbank.comnih.gov

The drug has shown anti-proliferative and apoptotic effects in tumor cells that are dependent on mutant, constitutively active FLT3 and KIT kinases. drugbank.com Linifanib's broad spectrum of activity against various receptor tyrosine kinases has made it a subject of investigation for treating a range of solid tumors and hematologic malignancies. drugbank.comnih.gov

| Compound | Target | IC50 |

| Linifanib | KDR | 4 nM |

| FLT1 | 3 nM | |

| PDGFRβ | 66 nM | |

| FLT3 | 4 nM | |

| CSF-1R | 7 nM |

Axitinib (VEGFR Inhibitor)

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. tocris.comlookchem.com It exhibits IC50 values of 1.2 nM, 0.2 nM, and 0.1-0.3 nM for VEGFR-1, VEGFR-2, and VEGFR-3, respectively. tocris.com By targeting these receptors, axitinib inhibits angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread. nih.gov

Approved for the treatment of advanced renal cell carcinoma, axitinib has demonstrated efficacy in patients who have not responded to other systemic therapies. lookchem.comnih.gov The chemical structure of axitinib contains a photosensitive stilbene-like moiety, which allows for E/Z isomerization. nih.gov Studies have shown that the E-isomer is significantly more active than the Z-isomer, highlighting the importance of stereochemistry in its biological activity. nih.gov

| Compound | Target | IC50 |

| Axitinib | VEGFR-1 | 1.2 nM |

| VEGFR-2 | 0.2 nM | |

| VEGFR-3 | 0.1-0.3 nM |

YC-1 (Lificiguat) and its Derivatives)

YC-1, also known as Lificiguat, is a benzylindazole derivative that acts as a soluble guanylate cyclase (sGC) activator. ncats.ionih.gov It functions independently of nitric oxide (NO) and can also enhance the sensitivity of sGC to NO. selleckchem.com By activating sGC, YC-1 increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP), which plays a role in various physiological processes, including vasodilation and inhibition of platelet aggregation. nih.govselleckchem.com

In addition to its effects on sGC, YC-1 has been shown to inhibit Hypoxia-inducible factor-1 (HIF-1), a key protein involved in cellular responses to low oxygen levels. ncats.ioselleckchem.com This dual activity has led to investigations into its potential as an anti-cancer agent, as it can inhibit tumor growth and angiogenesis. selleckchem.com

| Compound | Target/Activity |

| YC-1 (Lificiguat) | Soluble guanylate cyclase (sGC) activator |

| Hypoxia-inducible factor-1 (HIF-1) inhibitor |

Application in Synthetic Cannabinoid Research and Metabolite Synthesis

The indazole core, including brominated derivatives, is a prominent structural feature in a class of new psychoactive substances known as synthetic cannabinoids. diva-portal.org These compounds are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The synthesis of these compounds often involves the N-alkylation of an indazole-3-carboxamide core. diva-portal.org

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Enhanced Regioselectivity and Yields

A significant challenge in the synthesis of N-substituted indazole derivatives is controlling the regioselectivity of alkylation, which can occur at either the N1 or N2 position of the indazole ring. Conventional methods often result in mixtures of isomers, leading to low yields of the desired product and creating difficulties in purification. diva-portal.org Future research must focus on developing novel synthetic methodologies that offer high regioselectivity and improved yields for the derivatization of Ethyl 5-bromo-1H-indazole-3-carboxylate.

Recent advancements in catalysis offer promising solutions. Methodologies employing rhodium (III) or copper (II) acetate (B1210297) catalysts for C-H activation and intramolecular annulation have shown success in synthesizing substituted indazoles with high efficiency. nih.gov The exploration of eco-friendly and green procedures for constructing bioactive indazole compounds is another critical paradigm to help medicinal chemists design and synthesize novel and potent compounds for treating various disorders. hilarispublisher.com Applying these modern synthetic strategies to this compound could streamline the production of its derivatives, making the exploration of its chemical space more efficient and cost-effective.

| Potential Synthetic Methodology | Objective | Potential Advantage |

| Palladium-Catalyzed Cross-Coupling | Functionalization at the C5-bromo position | High efficiency for C-C and C-N bond formation. |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of the indazole core | Atom economy, reduced pre-functionalization steps. nih.gov |

| Phase-Transfer Catalysis for N-Alkylation | Selective N1-alkylation | Improved regioselectivity, milder reaction conditions. |

| Flow Chemistry Synthesis | Scalable and controlled production | Enhanced safety, reproducibility, and yield. |

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times | Rapid synthesis of derivative libraries. |

Exploration of New Derivatization Strategies for Broadening Chemical Space

The structural framework of this compound provides several key positions for chemical modification to generate a diverse library of new chemical entities. Broadening the chemical space is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should systematically explore derivatization at the N1, C3, and C5 positions.

N1 Position: The nitrogen atom of the pyrazole (B372694) ring can be alkylated or arylated to introduce a variety of substituents that can modulate binding affinity and selectivity for biological targets.

C3 Position: The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups. Amide coupling with various amines is a particularly valuable strategy for exploring interactions with target proteins. researchgate.net

C5 Position: The bromo substituent is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding structural diversity. rsc.org

| Derivatization Site | Reaction Type | Potential Functional Groups to Introduce | Goal |

| N1-H | Alkylation / Arylation | Alkyl chains, benzyl (B1604629) groups, (hetero)aryl rings | Modulate lipophilicity and target interactions. |

| C3-Ester | Hydrolysis followed by Amidation | (Substituted) anilines, aliphatic amines, amino acids | Introduce hydrogen bond donors/acceptors. researchgate.net |

| C5-Bromo | Suzuki Coupling | Phenyl, pyridyl, thiophene (B33073) rings | Explore new binding pockets and improve potency. rsc.org |

| C5-Bromo | Sonogashira Coupling | Alkynes, substituted acetylenes | Introduce rigid linkers for structural probing. |

| C5-Bromo | Buchwald-Hartwig Amination | Primary/secondary amines, heterocycles | Enhance solubility and introduce polar contacts. |

In-depth Pharmacological and Toxicological Profiling

While the indazole scaffold is associated with a wide range of biological activities, a comprehensive pharmacological and toxicological profile for this compound and its novel derivatives is essential. researchgate.net An initial step would involve screening against a broad panel of biological targets to identify potential therapeutic applications. Given the prevalence of indazole-containing drugs as kinase inhibitors, a primary focus should be on their activity against various protein kinases implicated in diseases like cancer. nih.gov

Following initial activity screening, detailed in-vitro and in-vivo pharmacological studies are necessary to determine the mechanism of action, potency, and efficacy of lead compounds. Concurrently, a thorough toxicological evaluation must be conducted to assess the safety profile. This includes assays for cytotoxicity against various cell lines, genotoxicity, and off-target effects. Early and comprehensive profiling ensures that only the most promising and safest candidates advance in the drug development pipeline.

| Profile Type | Assay / Study | Purpose |

| Pharmacological | Kinase Inhibition Panel | Identify specific kinase targets (e.g., VEGFR, EGFR, Aurora). nih.govmdpi.com |

| Cell-Based Proliferation Assays | Determine anti-proliferative effects against cancer cell lines. rsc.org | |

| Receptor Binding Assays (e.g., 5-HT₄R) | Explore potential neurological or gastrointestinal applications. nih.gov | |

| Antimicrobial Susceptibility Testing | Evaluate activity against pathogenic bacteria and fungi. researchgate.net | |

| Toxicological | In-vitro Cytotoxicity (e.g., MTT assay) | Assess general toxicity against healthy cell lines. |

| hERG Channel Assay | Screen for potential cardiotoxicity. nih.gov | |

| Ames Test | Evaluate mutagenic potential. | |

| In-vivo Acute Toxicity Study | Determine preliminary safety and tolerability in animal models. |

Design and Synthesis of Targeted Therapeutics Based on Indazole Scaffold

The indazole scaffold is a key component of several targeted cancer therapies, including Axitinib (B1684631) and Pazopanib, which function by inhibiting specific protein kinases. rsc.orgnih.gov This proven success provides a strong rationale for the design and synthesis of new targeted therapeutics based on the this compound core. Future efforts should focus on designing derivatives that selectively inhibit kinases or other enzymes that are overexpressed or mutated in specific diseases.

Structure-based drug design can be employed, using the known crystal structures of target proteins to guide the modification of the lead compound. For example, derivatives could be designed to interact with key amino acid residues in the ATP-binding pocket of a target kinase. tandfonline.com By rationally modifying the substituents at the N1, C3, and C5 positions, it is possible to optimize the compound's shape, polarity, and hydrogen bonding capacity to achieve high affinity and selectivity for the intended target, thereby minimizing off-target effects. nih.gov

| Therapeutic Target Class | Specific Examples | Disease Area | Design Strategy |

| Protein Kinases | VEGFR, FLT3, Aurora Kinase, EGFR | Cancer nih.govnih.govtandfonline.com | Modify substituents to fit the ATP-binding site. |

| Serotonin Receptors | 5-HT₃, 5-HT₄ | Chemotherapy-induced nausea, GI disorders hilarispublisher.comnih.gov | Design ligands with high selectivity over other 5-HT subtypes. |

| Enzymes in Pathogens | Dihydrofolate Reductase, Topoisomerase | Infectious Diseases | Develop inhibitors specific to microbial enzymes. |

| Inflammatory Enzymes | COX-2, p38 MAPK | Inflammatory Disorders | Create selective inhibitors to reduce inflammation. mdpi.com |

Advanced Computational Modeling for Lead Optimization and Drug Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov For this compound and its derivatives, advanced computational approaches can guide lead optimization, predict biological activity, and elucidate mechanisms of action at the molecular level. mdpi.com

Techniques such as molecular docking can be used to predict the binding modes of newly designed derivatives within the active site of a target protein, providing insights into key intermolecular interactions. tandfonline.combeilstein-journals.org Quantitative Structure-Activity Relationship (QSAR) studies can correlate the physicochemical properties of a series of compounds with their biological activities, enabling the prediction of potency for novel, unsynthesized molecules. mdpi.com Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex, providing a more accurate estimation of binding free energies and confirming the stability of the binding pose. researchgate.netucl.ac.uk Integrating these computational methods into the research workflow can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of the most promising compounds. escholarship.org

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding poses of derivatives in a target's active site. | Ranking of compounds based on binding score; identification of key interactions. tandfonline.com |

| 3D-QSAR | Develop predictive models for biological activity. | Forecast the efficacy of unsynthesized analogs. mdpi.com |

| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-receptor complex over time. | Accurate binding free energy calculations; understanding of conformational changes. researchgate.net |

| ADMET Prediction | In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of compounds with poor pharmacokinetic or safety profiles. |

| Homology Modeling | Generate a 3D model of a target protein when no experimental structure exists. | Enable structure-based design for novel targets. beilstein-journals.org |

Investigation of New Biological Activities and Therapeutic Areas

While cancer and inflammation are well-established therapeutic areas for indazole derivatives, the structural versatility of compounds derived from this compound suggests potential for activity in other areas. researchgate.netresearchgate.net A systematic investigation into new biological activities could uncover novel therapeutic applications.

The broad pharmacological importance of the indazole heterocycle is highlighted by its presence in compounds with antibacterial, anti-HIV, antifungal, antidiabetic, and neuroprotective properties. researchgate.netnih.govontosight.ai Therefore, newly synthesized derivatives should be screened against a diverse set of biological targets and disease models. For example, screening against panels of pathogenic microbes could identify new anti-infective agents. mdpi.com Evaluating compounds for their effects on enzymes and receptors involved in metabolic or neurological disorders could open up entirely new avenues for research and development. nih.gov This exploratory approach maximizes the potential value of the chemical library derived from the parent compound.

| Potential Therapeutic Area | Biological Target/Mechanism | Rationale based on Indazole Scaffold |

| Antimicrobial | Bacterial or fungal enzyme inhibition | Indazole derivatives have shown documented antibacterial and antifungal activity. researchgate.netmdpi.com |

| Antiviral | Inhibition of viral enzymes (e.g., HIV protease) | The indazole nucleus is present in compounds with anti-HIV properties. researchgate.net |

| Neurodegenerative Diseases | Modulation of CNS receptors, enzyme inhibition (e.g., MAO-B) | Indazoles are being investigated for activity against AD-related targets. researchgate.net |

| Metabolic Disorders | Glucagon receptor antagonism, GPR120 agonism | Indazole derivatives have been identified as potential anti-diabetic agents. nih.gov |

| Analgesia | Non-narcotic pathways, receptor antagonism | Piperidine derivatives of indazole have been patented as non-narcotic analgesics. hilarispublisher.com |

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 5-bromo-1H-indazole-3-carboxylate, and how are reaction conditions optimized?

this compound is commonly synthesized via bromination of indazole-3-carboxylic acid derivatives. A reported method involves suspending indazole-3-carboxylic acid in glacial acetic acid, heating to 90°C, and adding bromine dropwise. This yields the brominated product with 74% efficiency after recrystallization. Key parameters include temperature control (90°C), stoichiometric bromine addition, and purification via vacuum filtration . Alternative routes may use esterification of pre-brominated intermediates, but bromination post-cyclization is preferred for higher regioselectivity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves atomic positions and confirms regiochemistry (e.g., distinguishing N1 vs. N2 substitution) .

- NMR spectroscopy : H and C NMR identify functional groups and coupling patterns. Nuclear Overhauser Effect (NOE) experiments differentiate N1- and N2-alkylated isomers by spatial proton interactions .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns. Software suites like WinGX and SHELX are used for crystallographic data refinement .

Advanced Research Questions

Q. How can regioselective alkylation at N1 vs. N2 positions be achieved for this compound?

Regioselectivity is controlled by reaction conditions and electrophile choice. For example:

- N1 alkylation : Use bulky bases (e.g., NaH) in polar aprotic solvents (DMF) with alkyl halides. Yields up to 46% for N1-isopropyl derivatives .

- N2 alkylation : Employ milder bases (KCO) with alcohols under Mitsunobu conditions. DFT studies show N2 selectivity arises from lower transition-state energy due to steric and electronic effects . Mechanistic insights from DFT calculations highlight the role of solvent polarity and electrophile size in directing attack to N1 (less hindered) or N2 (more electron-rich) .

Q. What computational methods elucidate the reaction mechanisms of this compound in alkylation reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states and intermediates. Key findings:

- N1 alkylation proceeds via a single-step S2 mechanism with a Gibbs energy barrier of ~25 kcal/mol.

- N2 alkylation involves a two-step pathway with a lower barrier (~20 kcal/mol) due to stabilizing π-π interactions in the transition state . Solvent effects (DMF vs. THF) are simulated using the Polarizable Continuum Model (PCM), showing dielectric constant impacts reaction rates .

Q. How is this compound utilized in synthesizing bioactive analogs?

The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate aryl/heteroaryl derivatives. Examples include:

- Anticancer agents : Palladium-catalyzed coupling with boronic acids yields analogs screened for kinase inhibition .

- Antimicrobial compounds : Substitution with thiophene or pyridine groups enhances activity against bacterial targets . Biological evaluation typically involves enzymatic assays (e.g., α-glucosidase inhibition) and antioxidant profiling (DPPH radical scavenging) .

Q. What strategies improve bromine substitution efficiency while minimizing side reactions?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield (e.g., 84% vs. 74% conventional) .

- Catalytic systems : Cu(I)/ligand complexes enhance selectivity in Ullmann-type couplings, avoiding dehalogenation . Side reactions (e.g., di-bromination) are mitigated by controlling stoichiometry (1:1 Br) and temperature (<100°C) .

Q. What challenges arise in crystallographic characterization of this compound derivatives?

Q. How do structure-activity relationship (SAR) studies guide drug discovery using this scaffold?

- Electron-withdrawing groups : Bromine at C5 enhances metabolic stability and binding affinity to targets like 5-HT receptors (K < 10 nM) .